molecular formula C18H23N3O2 B3001304 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(3-pyrrolidin-1-ylpropyl)acetamide CAS No. 862813-66-9

2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(3-pyrrolidin-1-ylpropyl)acetamide

Cat. No.: B3001304
CAS No.: 862813-66-9
M. Wt: 313.401
InChI Key: MFIPTRYHNPUUOQ-UHFFFAOYSA-N
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Description

    Reagents: Acetic anhydride, base (e.g., pyridine)

    Conditions: Room temperature

    Reaction: Acetylation of the indole nitrogen

  • Step 3: Attachment of the Pyrrolidine Moiety

      Reagents: 3-pyrrolidin-1-ylpropylamine, coupling agent (e.g., EDCI)

      Conditions: Room temperature to mild heating

      Reaction: Amide bond formation

  • Industrial Production Methods

    Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and large-scale purification techniques such as crystallization or chromatography.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(3-pyrrolidin-1-ylpropyl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the acetamide group and the pyrrolidine moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

    • Step 1: Synthesis of 2-methyl-1H-indole

        Reagents: 2-methyl aniline, formic acid

        Conditions: Heating under reflux

        Reaction: Cyclization to form the indole ring

    Chemical Reactions Analysis

    Types of Reactions

    2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(3-pyrrolidin-1-ylpropyl)acetamide can undergo various chemical reactions, including:

      Oxidation: The indole ring can be oxidized to form different functional groups.

      Reduction: The carbonyl group in the acetamide can be reduced to an alcohol.

      Substitution: The indole nitrogen can participate in nucleophilic substitution reactions.

    Common Reagents and Conditions

      Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

      Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

      Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

    Major Products

      Oxidation: Formation of indole-2-carboxylic acid derivatives.

      Reduction: Formation of 2-(2-methyl-1H-indol-3-yl)-2-hydroxy-N-(3-pyrrolidin-1-ylpropyl)acetamide.

      Substitution: Formation of N-substituted indole derivatives.

    Scientific Research Applications

    2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(3-pyrrolidin-1-ylpropyl)acetamide has several applications in scientific research:

      Chemistry: Used as a building block for the synthesis of more complex molecules.

      Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

      Medicine: Investigated as a potential therapeutic agent for various diseases.

      Industry: Used in the development of new materials and chemical processes.

    Mechanism of Action

    The mechanism of action of 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(3-pyrrolidin-1-ylpropyl)acetamide involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in disease processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes.

    Comparison with Similar Compounds

    Similar Compounds

    • 2-(1H-indol-3-yl)-2-oxo-N-(3-pyrrolidin-1-ylpropyl)acetamide
    • 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2-pyrrolidin-1-ylethyl)acetamide
    • 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(3-piperidin-1-ylpropyl)acetamide

    Uniqueness

    2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(3-pyrrolidin-1-ylpropyl)acetamide is unique due to the specific combination of the indole core, the acetamide group, and the pyrrolidine moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

    Properties

    IUPAC Name

    2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(3-pyrrolidin-1-ylpropyl)acetamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C18H23N3O2/c1-13-16(14-7-2-3-8-15(14)20-13)17(22)18(23)19-9-6-12-21-10-4-5-11-21/h2-3,7-8,20H,4-6,9-12H2,1H3,(H,19,23)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    MFIPTRYHNPUUOQ-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCCCN3CCCC3
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C18H23N3O2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    313.4 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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